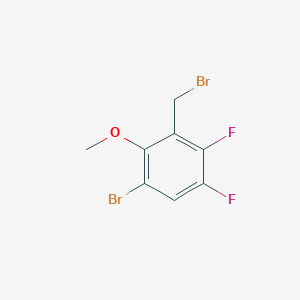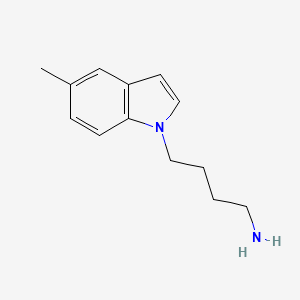![molecular formula C10H10F2IN5 B13724639 4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, featuring a difluoropiperidinyl and an iodo substituent, contributes to its potential as a therapeutic agent.
Vorbereitungsmethoden
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodo group: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the difluoropiperidinyl group: This can be accomplished through nucleophilic substitution reactions, where the difluoropiperidinyl moiety is introduced using suitable nucleophiles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of protein kinases, which are crucial in cellular signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in various cellular processes, including growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt aberrant signaling pathways that are often associated with diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown potential as CDK2 inhibitors and possess different structural features compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H10F2IN5 |
|---|---|
Molekulargewicht |
365.12 g/mol |
IUPAC-Name |
4-(3,3-difluoropiperidin-1-yl)-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10F2IN5/c11-10(12)2-1-3-18(4-10)9-6-7(13)16-17-8(6)14-5-15-9/h5H,1-4H2,(H,14,15,16,17) |
InChI-Schlüssel |
WAMHNZPCHOUTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=NC3=NNC(=C32)I)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


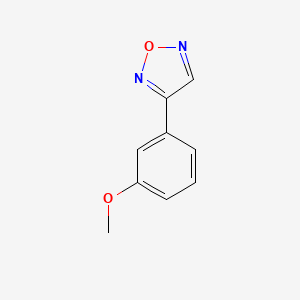
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
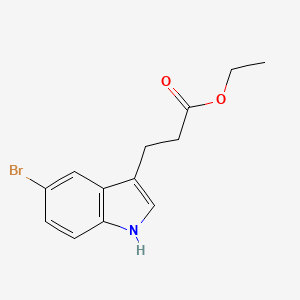
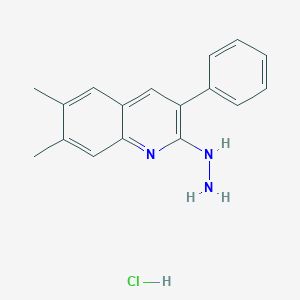
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)
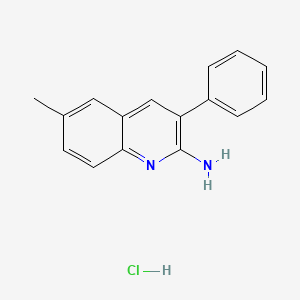
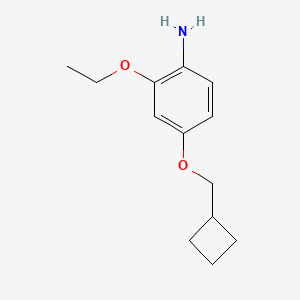
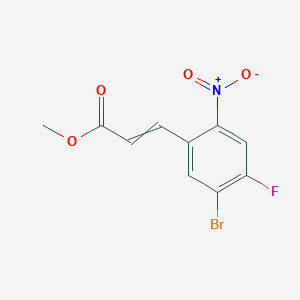
![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
